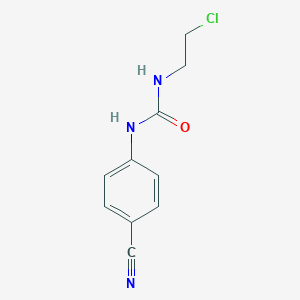

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea

Description

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea is a synthetic urea derivative characterized by a 2-chloroethyl group on one nitrogen atom and a 4-cyanophenyl group on the other. The 4-cyanophenyl group introduces strong electron-withdrawing properties, which may enhance the compound’s reactivity and influence its interaction with biological targets through hydrogen bonding or electronic effects .

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(4-cyanophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-5-6-13-10(15)14-9-3-1-8(7-12)2-4-9/h1-4H,5-6H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHSQTUNXMNMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291827 | |

| Record name | N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13908-43-5, 162478-62-8 | |

| Record name | NSC78514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Isocyanate-Amine Coupling: A Direct Pathway

The most straightforward method involves reacting 2-chloroethyl isocyanate with 4-cyanoaniline. This route mirrors the synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea, where 2-chloro-4-aminopyridine and phenyl isocyanate were combined in dry acetone at room temperature for 8 hours, yielding 346 mg of product (70% yield). Adapting this to the target compound:

-

Reaction Setup :

-

Dissolve 4-cyanoaniline (1.0 equiv) in anhydrous acetone.

-

Add 2-chloroethyl isocyanate (1.05 equiv) dropwise under nitrogen.

-

Stir at 25°C for 8–12 hours.

-

-

Workup :

Key Considerations :

Phosgene-Based Methods: Scalability and Efficiency

While phosgene is hazardous, its trichloromethyl chloroformate (triphosgene) derivative offers a safer alternative for large-scale synthesis:

-

Reaction :

-

Add triphosgene (0.33 equiv) to a chilled solution of 4-cyanoaniline and 2-chloroethylamine in THF.

-

Stir at −10°C for 2 hours, then warm to 25°C.

-

-

Workup :

Yield Optimization :

-

Excess amine (1.2 equiv) minimizes triphosgene side reactions.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Catalytic Additives

-

DMAP : Accelerates carbodiimide-mediated couplings by stabilizing the activated intermediate.

-

Molecular Sieves : Absorb generated HCl, preventing acid-catalyzed nitrile hydrolysis.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

-

HPLC : C18 column, 60:40 acetonitrile/water, retention time ~8.2 min.

Applications and Derivative Synthesis

While direct studies on this compound are limited, related ureas exhibit:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(2-Chloroethyl)-N’-(4-cyanophenyl)urea can undergo nucleophilic substitution reactions, where the chloroethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and urea derivatives.

Oxidation and Reduction: While less common, the compound may undergo oxidation or reduction reactions depending on the specific reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride may be employed.

Major Products:

Substitution Reactions: Products include substituted ureas with various functional groups.

Hydrolysis: Products include 2-chloroethylamine and 4-cyanophenylurea.

Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Mechanism of Action

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea exhibits antitumor properties primarily through its ability to disrupt microtubule dynamics. It is structurally related to other compounds that target the colchicine-binding site of beta-tubulin, which is crucial for cell division. Studies have shown that derivatives of this compound can inhibit cell growth in various human tumor cell lines by inducing cell cycle arrest at the G2/M phase .

In Vitro and In Vivo Studies

Research has demonstrated that this compound and its analogs can significantly inhibit tumor growth in animal models. For instance, in a study using CT-26 colon carcinoma cells, the compound was administered intraperitoneally, resulting in substantial tumor growth inhibition compared to control groups. The biodistribution studies indicated that the compound accumulates in tumor tissues, further supporting its efficacy as an antitumor agent .

Synthesis and Derivatives

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including nucleophilic addition reactions involving isocyanates and amines. Recent advancements have led to more efficient and environmentally friendly synthesis protocols that do not require harsh conditions or toxic solvents .

Derivatives and Structure-Activity Relationship (SAR)

A series of derivatives have been synthesized to explore their biological activities. For example, modifications at the phenyl ring have yielded compounds with enhanced potency against tumor cells. The structure-activity relationship studies indicate that specific substitutions can significantly affect the binding affinity to beta-tubulin and overall cytotoxicity .

Pharmaceutical Applications

Medicinal Uses

Beyond its antitumor applications, this compound is being investigated for its potential use in treating other conditions where cell proliferation is a factor, including certain autoimmune diseases. Its mechanism of action may provide therapeutic benefits by modulating cellular processes involved in inflammation and immune response .

Commercial Viability

The scalability of synthesizing this compound and its derivatives makes it a candidate for commercial pharmaceutical production. The development of simpler synthesis methods may facilitate the production of this compound in larger quantities for clinical use .

Case Studies

| Study | Compound | Model | Key Findings |

|---|---|---|---|

| Gaudreault et al., 1988 | N-(4-iodophenyl)-N'-(2-chloroethyl)urea | CT-26 colon carcinoma | Significant tumor growth inhibition observed; drug accumulation in tumor tissues noted. |

| Mounetou et al., 2001 | Various N-substituted ureas | Human tumor cell lines | Demonstrated cell cycle arrest at G2/M phase; effective at micromolar concentrations. |

| Petitclerc et al., 2004 | ICEU analogs | Mouse models | Efficacy similar to traditional chemotherapeutics like 5-fluorouracil; lower toxicity profile observed. |

Mechanism of Action

Molecular Targets and Pathways:

DNA Alkylation: N-(2-Chloroethyl)-N’-(4-cyanophenyl)urea can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity.

Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): The 4-cyano and 4-iodo substituents (both EWGs) enhance reactivity and DNA binding, as seen in ICEU’s antitumor effects . The cyano group’s smaller size compared to iodine may improve solubility or tissue penetration.

- Bulky Substituents : The tert-butyl group (electron-donating) in N-(4-tert-butylphenyl)-N'-(2-chloroethyl)urea improves hydrophobic interactions with cellular targets, though excessive bulkiness (e.g., in sophoridinic ester derivatives) can abolish activity .

- Chloroethyl Requirement: Compounds lacking the chloroethyl group (e.g., N-(4-cyanophenyl)-N'-phenylurea) show reduced cytotoxicity, underscoring its role in alkylation-driven mechanisms .

Mechanistic Insights: DNA Alkylation and Beyond

Chloroethylurea derivatives share mechanistic similarities with haloethylnitrosoureas (e.g., BCNU), which crosslink DNA via guanine alkylation . However, urea derivatives differ in their activation pathways:

- Intramolecular Cyclization : Analogues like ICEU and tBCEU undergo cyclization to form 4,5-dihydrooxazoles , which may act as prodrugs requiring metabolic activation .

- DNA vs. Protein Binding : Unlike nitrosoureas (e.g., CCNU), which alkylate both DNA and proteins, chloroethylureas primarily target DNA, as seen in ICEU’s cell cycle disruption .

Structural Modifications and Metabolic Stability

- Cyano vs. Iodo Substituents: The cyano group in the target compound may confer greater metabolic stability than the iodo group in ICEU, which could undergo dehalogenation.

- Chloroethyl vs.

Biological Activity

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H10ClN3O

- Molecular Weight : 223.66 g/mol

- Functional Groups : Urea, chloroethyl, and cyanophenyl

The presence of the chloroethyl group allows the compound to form covalent bonds with nucleophilic sites on proteins, while the cyanophenyl moiety contributes to its binding affinity and specificity towards biological targets.

This compound primarily acts as an antimitotic agent . Its mechanism involves:

- Binding to Beta-Tubulin : The compound binds covalently to the colchicine-binding site of beta-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

- DNA Alkylation : It can alkylate DNA, forming cross-links that inhibit DNA replication and transcription, which is crucial for its anticancer activity .

- Enzyme Inhibition : The compound may also inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in inhibiting cell growth across various human tumor cell lines at micromolar concentrations. Below is a summary of key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Tumor Cells | 1-10 | Antimitotic via beta-tubulin interaction |

| CT-26 Colon Carcinoma | 5 | Induces G2/M phase arrest |

| Other Tumor Lines | Variable | Covalent binding and DNA cross-linking |

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Studies :

- Comparative Studies :

Q & A

Q. What are the key structural features of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, and how do they influence its physicochemical properties?

The compound contains a urea core (-NH-C(=O)-NH-) linked to a 2-chloroethyl group and a 4-cyanophenyl moiety. The urea group enables hydrogen bonding, affecting solubility in polar solvents like DMSO or water, while the electron-withdrawing cyano group on the phenyl ring enhances electrophilicity, influencing reactivity in nucleophilic environments. The chloroethyl group contributes to alkylating potential, critical for biological interactions. Structural characterization via NMR and X-ray crystallography is recommended to confirm substituent positioning and intermolecular interactions .

Q. What synthetic methodologies are commonly employed to prepare this compound?

A standard approach involves reacting 4-cyanophenyl isocyanate with 2-chloroethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. Base catalysts like triethylamine neutralize byproducts (e.g., HCl). Post-synthesis purification via column chromatography or recrystallization ensures >95% purity. Alternative routes may use urea-forming agents (e.g., carbodiimides) with pre-functionalized precursors .

Q. How does the solubility profile of this compound impact experimental design in biological assays?

The compound’s limited aqueous solubility (due to aromatic and urea groups) necessitates the use of co-solvents like DMSO or ethanol. However, solvent concentrations >1% may interfere with cell viability assays. Pre-formulation studies using surfactants (e.g., Tween-80) or cyclodextrin-based encapsulation are advised to enhance bioavailability without compromising assay integrity .

Advanced Research Questions

Q. What mechanisms underlie the antineoplastic activity of this compound analogues?

The chloroethyl group acts as an alkylating agent, forming covalent DNA adducts that trigger apoptosis. Comparative studies with nitrosoureas (e.g., methyl-CCNU) suggest that the cyanophenyl moiety enhances cellular uptake via hydrophobic interactions with lipid membranes. In vitro assays (e.g., comet assays for DNA damage) and in vivo xenograft models are critical to validate its mechanism and dose-response relationships .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy while minimizing toxicity?

Modifying the chloroethyl chain length or substituting the cyanophenyl group with electron-donating/-withdrawing groups (e.g., -OCH₃, -NO₂) can alter alkylation kinetics and metabolic stability. For example, replacing the cyano group with a methylsulfonyl moiety improves aqueous solubility but may reduce target affinity. High-throughput screening (HTS) paired with molecular docking (e.g., using AutoDock Vina) helps prioritize derivatives with balanced potency and safety .

Q. What experimental strategies address contradictions in reported biological activity data?

Discrepancies in cytotoxicity data may arise from variations in cell line sensitivity (e.g., p53 status in cancer cells) or assay conditions (e.g., serum protein binding). Standardizing protocols (e.g., MTT vs. ATP-based viability assays) and using orthogonal methods (e.g., flow cytometry for apoptosis) improve reproducibility. Additionally, pharmacokinetic studies in animal models clarify bioavailability limitations observed in vitro .

Q. How does the compound’s stability under physiological conditions influence formulation development?

The urea bond is susceptible to hydrolysis in acidic environments (e.g., gastric fluid), limiting oral administration. Stability assays (HPLC-MS monitoring degradation products) guide formulation adjustments, such as enteric coatings or prodrug strategies (e.g., masking the urea as a carbamate). Accelerated stability testing (40°C/75% RH) under ICH guidelines ensures shelf-life reliability .

Q. Methodological Recommendations

- Synthesis & Purification : Use Schlenk-line techniques for moisture-sensitive intermediates .

- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across ≥3 cell lines .

- Computational Modeling : Combine density functional theory (DFT) for electronic properties with molecular dynamics (MD) for binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.